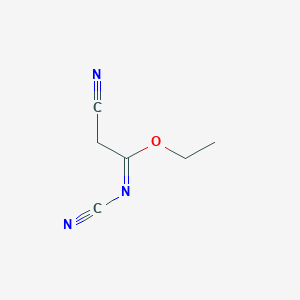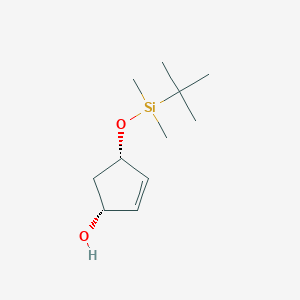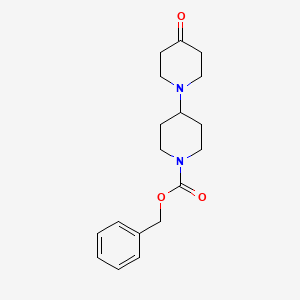
BENZYL 4-(4-OXOPIPERIDIN-1-YL)PIPERIDINE-1-CARBOXYLATE
Overview
Description
Benzyl 4-oxo-1,4’-bipiperidine-1’-carboxylate is a chemical compound with the molecular formula C18H22N2O3 It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a benzyl group and a bipiperidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-oxo-1,4’-bipiperidine-1’-carboxylate typically involves the reaction of 4,4’-bipiperidine with benzyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for Benzyl 4-oxo-1,4’-bipiperidine-1’-carboxylate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-oxo-1,4’-bipiperidine-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
Benzyl 4-oxo-1,4’-bipiperidine-1’-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzyl 4-oxo-1,4’-bipiperidine-1’-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-oxopiperidine-1-carboxylate: A related compound with a single piperidine ring.
Benzyl 4-oxo-3-(triethylsilyl)piperidine-1-carboxylate: A derivative with a triethylsilyl group.
Uniqueness
Benzyl 4-oxo-1,4’-bipiperidine-1’-carboxylate is unique due to its bipiperidine structure, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .
Properties
CAS No. |
880462-12-4 |
|---|---|
Molecular Formula |
C18H24N2O3 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
benzyl 4-(4-oxopiperidin-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H24N2O3/c21-17-8-12-19(13-9-17)16-6-10-20(11-7-16)18(22)23-14-15-4-2-1-3-5-15/h1-5,16H,6-14H2 |
InChI Key |
NXKIYKXWPWOYAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2CCC(=O)CC2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


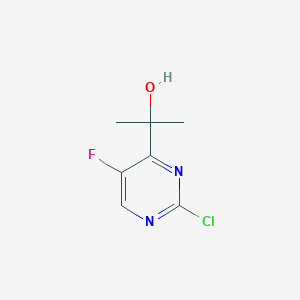
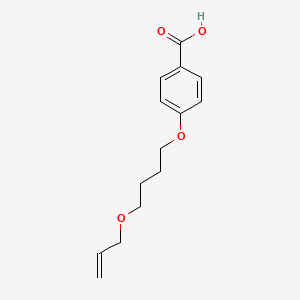

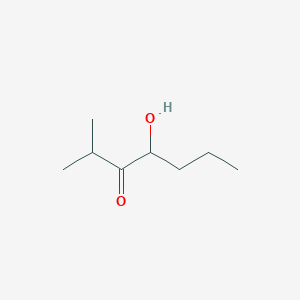
![{4-[(2-Methyl-1,3-dioxolan-2-yl)methyl]phenyl}methanol](/img/structure/B8637111.png)
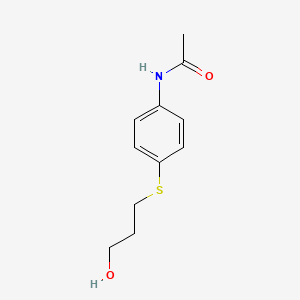
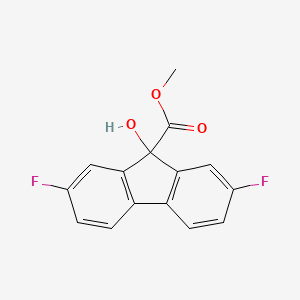
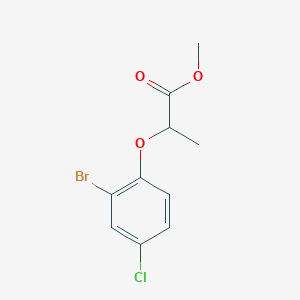
![1'-(Tert-butoxycarbonyl)spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidine]-7-carboxylic acid](/img/structure/B8637135.png)

